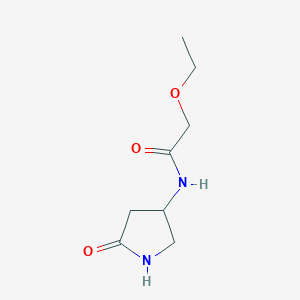

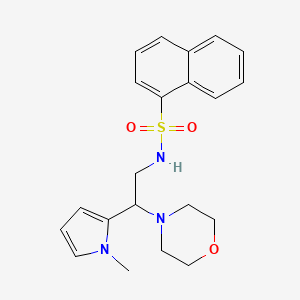

![molecular formula C17H21N3O3S2 B2715197 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034465-10-4](/img/structure/B2715197.png)

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[b]thiophen ring, a dimethylamino group, an isoxazole ring, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[b]thiophen ring could potentially be formed through a cyclization reaction . The dimethylamino group might be introduced through a nucleophilic substitution reaction . The isoxazole ring could potentially be synthesized through a 1,3-dipolar cycloaddition . The sulfonamide group might be introduced through a substitution reaction involving a sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b]thiophen ring is a fused ring system containing a five-membered ring attached to a six-membered ring . The isoxazole ring is a five-membered ring containing two heteroatoms . The dimethylamino group would likely impart some basicity to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzo[b]thiophen ring might undergo electrophilic aromatic substitution . The dimethylamino group could potentially be quaternized . The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings would likely make it relatively rigid. The dimethylamino group could potentially make it a base . The sulfonamide group might make it capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Theoretical and Computational Investigations

- Antimalarial and Antiviral Potential : A study has explored the antimalarial activity of sulfonamide derivatives, including those structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, highlighting their potential utility against COVID-19 through computational calculations and molecular docking studies. These compounds exhibit significant antimalarial activity with low cytotoxicity, demonstrating promising selectivity indices. Molecular docking studies further suggest their binding affinity to key viral proteins, indicating potential antiviral applications (Fahim & Ismael, 2021).

Chemical Synthesis and Material Science

Development of Fluorescent Molecular Probes : Research into the synthesis of fluorescent solvatochromic dyes, closely related to the chemical structure , has led to the development of novel fluorescent probes. These probes exhibit strong solvent-dependent fluorescence, useful in studying biological events and processes. Their unique "push-pull" electron transfer system makes them suitable for developing ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).

Antitumor and Antibacterial Agents : A series of derivatives, including thiophene and N-substituted thieno[3,2-d]pyrimidine, has been synthesized for their potent antitumor and antibacterial activities. These compounds, related structurally to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, have shown higher activity against various cancer cell lines and bacterial strains, indicating their potential as lead compounds in drug development (Hafez, Alsalamah & El-Gazzar, 2017).

Biological Activity and Pharmacological Applications

- Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Derivatives of benzo[b]thiophene-2-sulfonamide, structurally akin to the compound , have been investigated for their role as carbonic anhydrase inhibitors, potentially useful in treating glaucoma. These studies have identified compounds with significant ocular hypotensive activity, indicating their usefulness in clinical applications for eye health (Graham et al., 1989).

Safety And Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, further studies could be conducted to optimize its structure for better activity and selectivity. If it’s intended to be a material, studies could be conducted to improve its properties .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-15(20(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15,18H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZYKRSZHHRIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

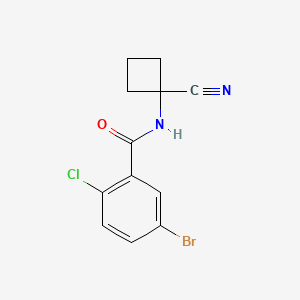

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)

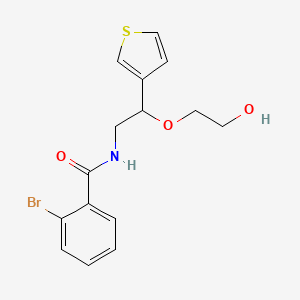

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)

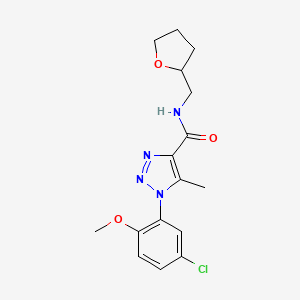

![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)

![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)